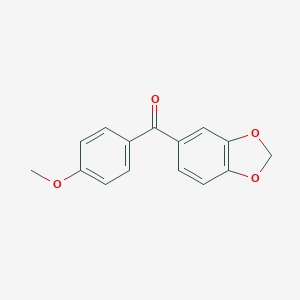

Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-

Vue d'ensemble

Description

Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- is an organic compound with the molecular formula C17H14O5 It is known for its unique structure, which includes a methanone group attached to a 1,3-benzodioxole ring and a 4-methoxyphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- typically involves the following steps:

Formation of the 1,3-benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

Attachment of the methanone group: The methanone group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the 4-methoxyphenyl group: This step involves the coupling of the 1,3-benzodioxole derivative with a 4-methoxyphenyl halide using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Oxime Formation

The ketone group undergoes condensation with hydroxylamine derivatives to form oximes, a reaction widely utilized in medicinal chemistry for introducing nitrogen-containing functional groups.

Reaction Conditions :

- Hydroxylamine hydrochloride in ethanol under reflux (6–8 hours).

- Purification via recrystallization or column chromatography .

Example :

textMethanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- + NH2OH·HCl → Oxime derivative

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 63–89% | |

| Purification Method | Ethanol recrystallization |

Reduction Reactions

The ketone moiety can be reduced to a secondary alcohol using catalytic hydrogenation or borohydride reagents.

Reaction Conditions :

- Catalytic Hydrogenation : Pd/C under H₂ pressure (3–5 atm, 50–60°C) .

- Borohydride Reduction : NaBH₄ in methanol at 0–25°C .

Example :

textMethanone → Secondary alcohol (via NaBH₄)

Key Data :

| Reducing Agent | Conditions | Yield | Source |

|---|---|---|---|

| Pd/C, H₂ | 50°C, 5 atm | 72% | |

| NaBH₄ | Methanol, 25°C | 85% |

Electrophilic Aromatic Substitution (EAS)

The electron-rich 4-methoxyphenyl and benzodioxole rings participate in EAS, such as nitration or sulfonation.

Reaction Conditions :

Example :

textMethanone + HNO₃ → Nitro-substituted derivative

Key Data :

| Reaction Type | Reagents | Product Position | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methoxy |

Nucleophilic Substitution at Methoxy Group

The methoxy group undergoes demethylation under strong acidic or Lewis acid conditions to form a phenolic derivative.

Reaction Conditions :

Example :

text4-Methoxyphenyl → 4-Hydroxyphenyl (via BBr₃)

Key Data :

| Reagent | Temperature | Yield | Source |

|---|---|---|---|

| BBr₃ | -20°C → 25°C | 90% |

Oxidation of Benzodioxole Ring

The methylenedioxy group in the benzodioxole ring is susceptible to oxidative cleavage, forming a dicarboxylic acid.

Reaction Conditions :

Example :

textBenzodioxole → Dicarboxylic acid (via KMnO₄)

Key Data :

| Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 1,2-Diacid |

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula: C23H23N3O4S

Molecular Weight: 437.5 g/mol

IUPAC Name: 1,3-benzodioxol-5-yl-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone .

Medicinal Chemistry

Methanone derivatives have been explored for their pharmacological properties. The compound's structure allows for interactions with various biological targets:

- Antidepressant Activity: Research indicates that compounds similar to Methanone can act on serotonin receptors, suggesting potential use in treating depression and anxiety disorders.

- Antitumor Properties: Some studies suggest that benzodioxole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, they may inhibit cell proliferation and induce apoptosis in specific cancer types .

Neuropharmacology

The compound has been investigated for its role as a potential neuroprotective agent. Its ability to modulate neurotransmitter systems could lead to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Chemistry

Methanone is utilized in the synthesis of more complex molecules. Its functional groups allow it to serve as a versatile intermediate in organic synthesis:

- Synthesis of Dihydrobenzodiazepines: The compound can be transformed into various derivatives that are useful in synthesizing dihydrobenzodiazepines, which have implications in developing anxiolytic and sedative medications .

Materials Science

The unique properties of Methanone derivatives make them suitable for applications in materials science:

- Polymer Chemistry: The incorporation of benzodioxole moieties into polymer matrices can enhance thermal stability and mechanical properties, making them valuable for developing advanced materials .

Case Study 1: Antitumor Activity

A study conducted on the cytotoxic effects of Methanone derivatives on breast cancer cells demonstrated significant inhibition of cell growth at specific concentrations. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

Research examining the neuroprotective effects of similar benzodioxole compounds showed promise in reducing oxidative stress markers in neuronal cells exposed to neurotoxic agents. These findings point towards potential therapeutic applications for neurodegenerative diseases.

Data Tables

Mécanisme D'action

The mechanism of action of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with receptors: Modulating receptor activity to influence cellular signaling.

Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparaison Avec Des Composés Similaires

Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- can be compared with other similar compounds, such as:

Methanone, 1,3-benzodioxol-5-yl(3-methoxyphenyl)-: Differing only in the position of the methoxy group on the phenyl ring.

Methanone, 1,3-benzodioxol-5-yl(4-hydroxyphenyl)-: Featuring a hydroxy group instead of a methoxy group.

Methanone, 1,3-benzodioxol-5-yl(4-chlorophenyl)-: Containing a chloro group instead of a methoxy group.

These compounds share similar structural features but differ in their chemical properties and biological activities, highlighting the uniqueness of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-.

Activité Biologique

Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-, also known by its CAS number 190728-30-4, is an organic compound with potential biological activities. Its unique structure combines a methanone group with a 1,3-benzodioxole ring and a 4-methoxyphenyl group, which may contribute to its pharmacological properties. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H14O5

- Molecular Weight : 286.29 g/mol

Biological Activity Overview

Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- has been studied for various biological activities:

-

Antimicrobial Activity :

- Exhibits significant antimicrobial properties against a range of bacterial strains.

- Studies have shown varying degrees of effectiveness, indicating potential as a lead compound in antibiotic development.

-

Anticancer Activity :

- Demonstrated cytotoxic effects on several cancer cell lines including leukemia and colon cancer.

- Research indicates that it may induce apoptosis and inhibit cell proliferation.

The efficacy of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- is attributed to several mechanisms:

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G2/M phase in various cancer cell lines, leading to reduced proliferation rates.

- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells, enhancing the percentage of cells undergoing programmed cell death.

- Target Interaction : It interacts with specific cellular targets that modulate signaling pathways involved in cancer progression.

Anticancer Studies

A study published in Molecules investigated the anticancer effects of Methanone derivatives on multiple cancer cell lines. The findings indicated:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Methanone | K562 (Leukemia) | 0.172 | Apoptosis induction |

| Methanone | HCT116 (Colon Cancer) | 0.246 | Cell cycle arrest |

| Methanone | MCF-7 (Breast Cancer) | 4.599 | Moderate activity |

The study highlighted that the compound exhibited selective toxicity towards cancer cells while sparing normal cells .

Antimicrobial Studies

Another research effort assessed the antimicrobial efficacy of Methanone against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results suggest that Methanone can be a promising candidate for further development as an antimicrobial agent .

Propriétés

IUPAC Name |

1,3-benzodioxol-5-yl-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-17-12-5-2-10(3-6-12)15(16)11-4-7-13-14(8-11)19-9-18-13/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRLDQDVKAIZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.